2,4-Difluoro-N-(6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl)benzamide
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Overview
Description
2,4-Difluoro-N-(6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl)benzamide: is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzamide core substituted with difluorine atoms and a pyridine ring, which is further functionalized with a piperidine moiety. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-N-(6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core by reacting 2,4-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminopyridine to yield 2,4-difluoro-N-(pyridin-2-yl)benzamide.
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Introduction of the Piperidine Moiety: : The next step involves the introduction of the piperidine moiety. This is achieved by reacting the intermediate with 1-methylpiperidine-4-carboxylic acid in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
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Final Product Formation: : The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to the corresponding alcohol.
Substitution: The difluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2,4-Difluoro-N-(6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-N-(6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trifluoro-N-(6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl)benzamide
- 2,4-Dichloro-N-(6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl)benzamide
Uniqueness
Compared to similar compounds, 2,4-Difluoro-N-(6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl)benzamide is unique due to the presence of difluorine atoms, which can influence its reactivity and interaction with biological targets. The specific substitution pattern on the benzamide ring also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-difluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2/c1-24-9-7-12(8-10-24)18(25)16-3-2-4-17(22-16)23-19(26)14-6-5-13(20)11-15(14)21/h2-6,11-12H,7-10H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNCJKXENKKCAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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